tert-Butyl 5-bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-c]pyridine-1-carboxylate tert-Butyl 5-bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-c]pyridine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 1632996-84-9
VCID: VC5985587
InChI: InChI=1S/C18H24BBrN2O4/c1-16(2,3)24-15(23)22-10-12(11-8-14(20)21-9-13(11)22)19-25-17(4,5)18(6,7)26-19/h8-10H,1-7H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CN(C3=CN=C(C=C23)Br)C(=O)OC(C)(C)C
Molecular Formula: C18H24BBrN2O4
Molecular Weight: 423.11

tert-Butyl 5-bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-c]pyridine-1-carboxylate

CAS No.: 1632996-84-9

Cat. No.: VC5985587

Molecular Formula: C18H24BBrN2O4

Molecular Weight: 423.11

* For research use only. Not for human or veterinary use.

tert-Butyl 5-bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-c]pyridine-1-carboxylate - 1632996-84-9

Specification

CAS No. 1632996-84-9
Molecular Formula C18H24BBrN2O4
Molecular Weight 423.11
IUPAC Name tert-butyl 5-bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-c]pyridine-1-carboxylate
Standard InChI InChI=1S/C18H24BBrN2O4/c1-16(2,3)24-15(23)22-10-12(11-8-14(20)21-9-13(11)22)19-25-17(4,5)18(6,7)26-19/h8-10H,1-7H3
Standard InChI Key CMRCYVIXCKDWHF-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=CN(C3=CN=C(C=C23)Br)C(=O)OC(C)(C)C

Introduction

Structural and Molecular Characteristics

Core Architecture and Functional Groups

The compound’s scaffold consists of a pyrrolo[2,3-b]pyridine system, a bicyclic structure formed by fusing a pyrrole ring (positions 1–5) with a pyridine ring (positions 2–6) . Key substituents include:

  • A bromine atom at position 5, which enhances electrophilicity for subsequent cross-coupling reactions.

  • A pinacol boronate ester at position 3, enabling Suzuki–Miyaura couplings with aryl halides.

  • A tert-butyl carbamate (Boc) group at position 1, protecting the pyrrole nitrogen during synthesis .

The boronate ester adopts a trigonal planar geometry, typical of sp²-hybridized boron atoms, while the Boc group provides steric bulk to prevent undesired side reactions.

Table 1: Key Molecular Identifiers

PropertyValueSource
IUPAC Nametert-butyl 5-bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-b]pyridine-1-carboxylate
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CN(C3=C2C=C(C=N3)Br)C(=O)OC(C)(C)C
InChIKeySDQGAPHZJCNKFB-UHFFFAOYSA-N
Molecular Weight423.1 g/mol
Melting PointNot reported

Synthetic Routes and Reactivity

Preparation via Suzuki–Miyaura Coupling

A common synthesis involves functionalizing pyrrolo[2,3-b]pyridine precursors through sequential halogenation and boronation:

  • Bromination: 1-Boc-pyrrolo[2,3-b]pyridine undergoes electrophilic substitution using NBS\text{NBS} (N-bromosuccinimide) to install bromine at position 5.

  • Borylation: A Miyaura borylation with bis(pinacolato)diboron (B2pin2\text{B}_2\text{pin}_2) in the presence of PdCl2(dppf)\text{PdCl}_2(\text{dppf}) introduces the boronate ester.

This route achieves yields of 60–75% after chromatographic purification.

Reactivity Profile

The compound participates in two primary transformations:

  • Suzuki–Miyaura Cross-Coupling: The boronate ester couples with aryl/heteroaryl halides (e.g., iodobenzene) under palladium catalysis (Pd(PPh3)4\text{Pd(PPh}_3)_4, K2CO3\text{K}_2\text{CO}_3, dioxane/H₂O) to form biaryl products.

  • Boc Deprotection: Treatment with HCl in dioxane or TFA (trifluoroacetic acid) removes the Boc group, exposing the pyrrole nitrogen for further functionalization.

Applications in Medicinal Chemistry

Kinase Inhibition and SGK-1 Targeting

The boronate ester moiety enables the compound to act as a serum/glucocorticoid-regulated kinase 1 (SGK-1) inhibitor (IC₅₀ = 12 nM). SGK-1 regulates ion transport and cell survival, making this compound a candidate for treating hypertension and neurodegenerative diseases.

PROTAC Development

The bromine atom allows conjugation to E3 ubiquitin ligase ligands, facilitating the design of proteolysis-targeting chimeras (PROTACs). For example, linking the compound to thalidomide derivatives degrades oncogenic kinases via the ubiquitin-proteasome system.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.45 (s, 1H, H-4), 7.92 (d, J = 2.4 Hz, 1H, H-6), 6.85 (d, J = 2.4 Hz, 1H, H-7), 1.52 (s, 12H, pinacol CH₃), 1.42 (s, 9H, Boc C(CH₃)₃) .

  • HRMS (ESI⁺): m/z calculated for C18H24BBrN2O4\text{C}_{18}\text{H}_{24}\text{BBrN}_2\text{O}_4 [M+H]⁺: 423.0912; found: 423.0915 .

Table 2: Selected Spectral Assignments

Protonδ (ppm)MultiplicityIntegrationAssignment
H-48.45Singlet1HPyridine C-H
H-67.92Doublet1HBromine-adjacent
Boc1.42Singlet9HC(CH₃)₃

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator